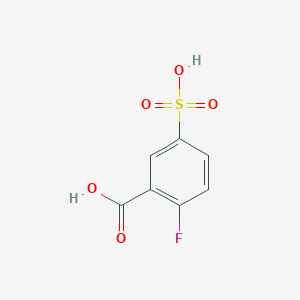

2-Fluoro-5-sulfobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-5-sulfobenzoic acid is a fluorinated carboxylic acid with the molecular formula C7H5FO5S and a molecular weight of 220.18 g/mol . This compound is characterized by the presence of a fluorine atom and a sulfonic acid group attached to a benzene ring, making it a valuable building block in organic synthesis and research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is through electrophilic aromatic substitution, where a fluorine atom is introduced via fluorination, followed by sulfonation to add the sulfonic acid group .

Industrial Production Methods

Industrial production of 2-Fluoro-5-sulfobenzoic acid may involve multi-step synthesis processes, including the use of fluorinating agents and sulfonating agents under controlled conditions. The specific details of industrial production methods are often proprietary and optimized for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-5-sulfobenzoic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the aromatic ring.

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Fluorination: Reagents such as fluorine gas or other fluorinating agents are used.

Sulfonation: Sulfur trioxide or chlorosulfonic acid are common sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids .

Applications De Recherche Scientifique

2-Fluoro-5-sulfobenzoic acid is utilized in a variety of scientific research applications:

Synthesis of Peptidomimetics: It has been used in the synthesis of β-turn peptidomimetics, which are significant in the development of new therapeutic agents.

Determination of Sulfhydryl Groups: The compound is useful for determining sulfhydryl groups in biological materials, aiding in the understanding of cellular mechanisms.

Guanine-Mimetic Library: It plays a role in the synthesis of a guanine-mimetic library, valuable in biological and pharmaceutical research.

Inhibition of Tumor-Associated Isozyme: The compound is involved in the synthesis of halogenated sulfonamides, which inhibit the tumor-associated isozyme carbonic anhydrase IX, with implications in antitumor agent design.

Herbicide Development: Derivatives of this compound have been found to alter the herbicidal properties of certain compounds, contributing to more effective herbicides.

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-sulfobenzoic acid involves its role as a building block in the synthesis of various bioactive compounds. For instance, it is used in the synthesis of indolealkylpiperazine derivatives, which are potent 5-HT1A receptor agonists. The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, playing a role in physiological and neurological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluorobenzoic Acid: Lacks the sulfonic acid group, making it less versatile in certain synthetic applications.

5-Sulfosalicylic Acid: Contains a hydroxyl group instead of a fluorine atom, affecting its reactivity and applications.

Uniqueness

2-Fluoro-5-sulfobenzoic acid is unique due to the presence of both a fluorine atom and a sulfonic acid group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive compounds and research chemicals .

Activité Biologique

2-Fluoro-5-sulfobenzoic acid is a fluorinated aromatic compound with significant biological activity. Its structure includes a fluorine atom and a sulfonic acid group, which contribute to its unique chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C7H5FO4S

- Molecular Weight : 194.18 g/mol

- Functional Groups : Fluorine substituent and sulfonic acid group

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Receptor Modulation : It acts as a precursor in the synthesis of compounds that target the 5-HT1A receptor , which is implicated in mood regulation and depression treatment.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play roles in tissue remodeling and inflammation .

Biological Applications

-

Medicinal Chemistry :

- Used in the development of peptidomimetics , which mimic peptide structures to enhance drug efficacy.

- Investigated for its role as a potential therapeutic agent targeting neurological disorders due to its interaction with neurotransmitter systems.

-

Biochemical Assays :

- Employed in assays to determine the presence of sulfhydryl groups in proteins, aiding in understanding cellular mechanisms.

-

Agricultural Chemistry :

- Derivatives are explored for use as herbicides , leveraging their ability to disrupt plant growth pathways.

Case Study 1: Antidepressant Activity

Research demonstrated that derivatives of this compound exhibit significant binding affinity for the 5-HT1A receptor , suggesting potential use as antidepressants. In vitro studies showed that these compounds can enhance serotonin signaling, leading to improved mood-related outcomes in animal models.

Case Study 2: Inhibition of Inflammatory Pathways

A study evaluated the efficacy of this compound derivatives in inhibiting COX enzymes. Results indicated a dose-dependent inhibition, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs. This suggests potential applications in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains fluorine and sulfonic acid | Useful for electrophilic substitutions and biological assays |

| 2-Fluoro-4-methylbenzenesulfinic acid | Methyl group instead of sulfonic acid | Variability in reactivity due to structural differences |

| Sodium 4-fluorobenzenesulfinate | Sodium salt form | Enhanced solubility for biochemical applications |

Propriétés

IUPAC Name |

2-fluoro-5-sulfobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYQUMDMVVFSIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.